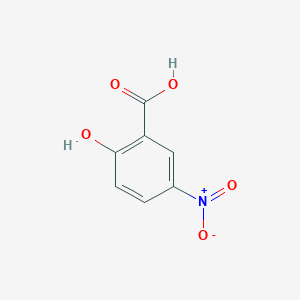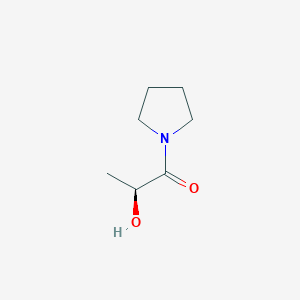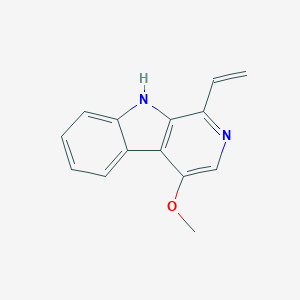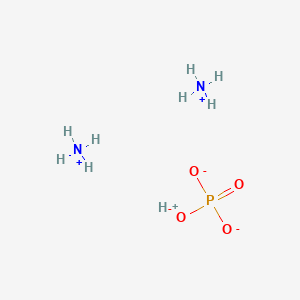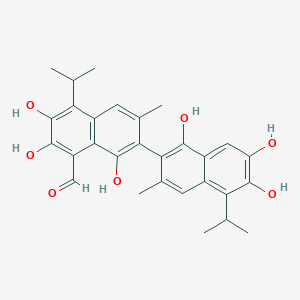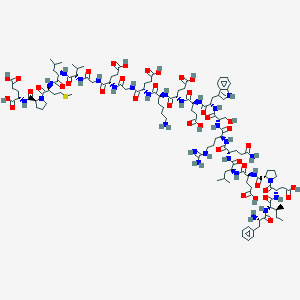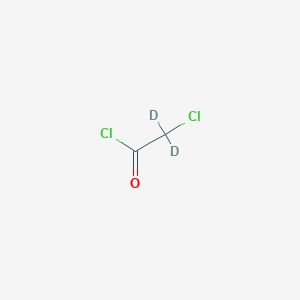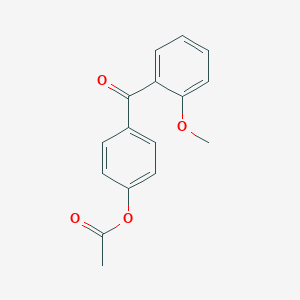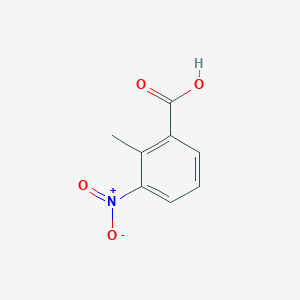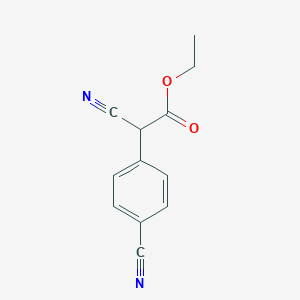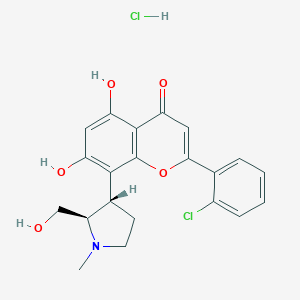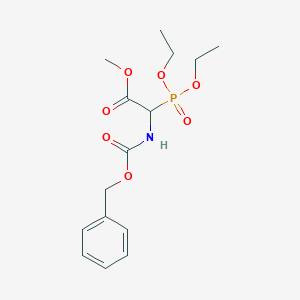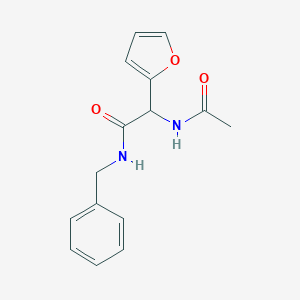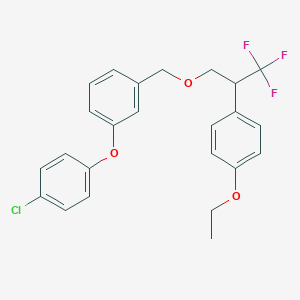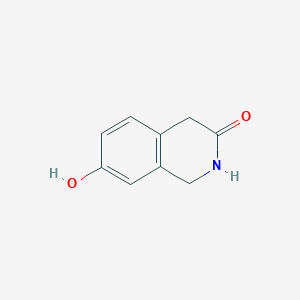
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).
Chemical Properties Analysis
The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).
Applications De Recherche Scientifique
Anticancer Potential and Drug Discovery
Tetrahydroisoquinoline derivatives, including structures similar to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, have been extensively studied for their therapeutic applications. A significant area of application is in anticancer drug discovery. The tetrahydroisoquinoline scaffold is considered a 'privileged scaffold' in medicinal chemistry due to its presence in various natural compounds and synthetic drugs with a wide range of biological activities. Research indicates that tetrahydroisoquinoline derivatives have been synthesized and tested for various therapeutic activities, particularly in cancer treatment. These derivatives have shown promise as novel drug candidates for treating different types of cancers, with some mechanisms of action including inhibition of cancer cell proliferation, metastasis, and angiogenesis, as well as induction of apoptosis (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Another significant application of tetrahydroisoquinoline derivatives is in neuroprotection and the treatment of central nervous system disorders. Studies have highlighted the neuroprotective, antiaddictive, and antidepressant-like activities of certain tetrahydroisoquinoline compounds. These effects have been observed in animal models, indicating potential for these compounds in treating neurodegenerative diseases and mood disorders. The mechanisms underlying these protective effects may involve inhibition of monoamine oxidase, free radical scavenging properties, and modulation of the glutamatergic system (Antkiewicz‐Michaluk et al., 2018).
Antioxidant and Anti-inflammatory Effects
Research on 7-Hydroxyquinoline, a related compound, and its derivatives has shown significant biological activities, including antioxidant and anti-inflammatory effects. These properties make tetrahydroisoquinoline derivatives attractive for the development of new therapeutic agents aimed at treating various diseases characterized by oxidative stress and inflammation. The antioxidant capacity of these compounds could potentially be harnessed in the formulation of medications or supplements designed to mitigate oxidative damage in cells, which is a common pathway in the development of chronic diseases (Munteanu & Apetrei, 2021).
Antimalarial and Antiviral Applications
Tetrahydroisoquinoline derivatives have also been explored for their antimalarial and antiviral activities. The structural features of these compounds contribute to their ability to interfere with the life cycle of pathogens, providing a basis for the development of new antimalarial and antiviral drugs. This area of research is particularly relevant in the context of emerging infectious diseases and the need for effective treatments against resistant strains of pathogens (Herbert & Fournier, 2022).
Safety And Hazards
“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .
Propriétés
IUPAC Name |
7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLZARQIWIXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

